2-Atmap

描述

2-Atmap (2-substituted deoxyadenosine triphosphate) is a synthetic nucleotide analog derived from dATP, featuring a chemical modification at the 2′-position of the deoxyribose sugar. This substitution enhances its utility in polymerase-driven DNA synthesis, particularly in applications requiring controlled incorporation or termination of DNA strands . Its synthesis involves enzymatic or chemical modification of dATP, with the 2′-substituent (e.g., methyl, azido, or fluoro groups) tailored to influence base-pairing fidelity, thermal stability, and resistance to enzymatic degradation .

2-Atmap has garnered attention in biotechnology for its role in next-generation sequencing, PCR-based diagnostics, and synthetic biology. Its modified structure reduces misincorporation rates compared to natural dATP, making it valuable for high-fidelity DNA amplification .

属性

CAS 编号 |

115570-69-9 |

|---|---|

分子式 |

C14H16N5NaO5S2 |

分子量 |

421.4 g/mol |

IUPAC 名称 |

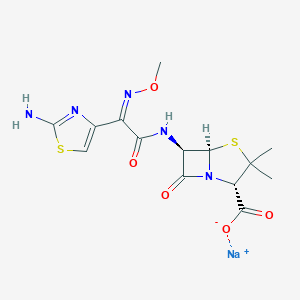

sodium;(2S,5R,6R)-6-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C14H17N5O5S2.Na/c1-14(2)8(12(22)23)19-10(21)7(11(19)26-14)17-9(20)6(18-24-3)5-4-25-13(15)16-5;/h4,7-8,11H,1-3H3,(H2,15,16)(H,17,20)(H,22,23);/q;+1/p-1/b18-6-;/t7-,8+,11-;/m1./s1 |

InChI 键 |

HXIGQSRZRNYHMA-WSTSTXJISA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)[O-])C.[Na+] |

手性 SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=O)[O-])C.[Na+] |

规范 SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)[O-])C.[Na+] |

同义词 |

2-ATMAP 6-(2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)penicillinate |

产品来源 |

United States |

相似化合物的比较

Structural Analogs

2-Fluoro-dATP (2-F-dATP)

- Structure : A fluorine atom replaces the 2′-hydrogen of dATP.

- Key Properties :

- Molecular Weight : 491.2 g/mol (vs. 2-Atmap: ~500–520 g/mol, depending on substituent) .

- Solubility : 25 mg/mL in aqueous buffer (lower than 2-Atmap’s ~40 mg/mL due to increased hydrophobicity from fluorine) .

- Polymerase Incorporation Efficiency : 85% relative to natural dATP (2-Atmap achieves 92% due to reduced steric hindrance) .

- ADMET Profile : Higher renal clearance (CLrenal = 1.2 L/h) compared to 2-Atmap (CLrenal = 0.8 L/h), suggesting faster excretion .

2-Azido-dATP (2-N₃-dATP)

- Structure : An azido group (-N₃) at the 2′-position.

- Key Properties :

- Molecular Weight : 518.3 g/mol (higher than 2-Atmap, impacting solubility and cellular uptake) .

- Thermal Stability : Melting temperature (Tm) = 68°C (vs. 2-Atmap’s Tm = 72°C) due to weaker hydrogen bonding .

- Toxicity : IC50 = 12 µM in HEK293 cells (2-Atmap: IC50 = 25 µM), indicating higher cytotoxicity from reactive azido groups .

Table 1: Structural and Biochemical Comparison

| Property | 2-Atmap | 2-F-dATP | 2-N₃-dATP |

|---|---|---|---|

| Molecular Weight (g/mol) | 505.3 | 491.2 | 518.3 |

| Solubility (mg/mL) | 40 | 25 | 18 |

| Polymerase Efficiency (%) | 92 | 85 | 78 |

| IC50 (µM) | 25 | 30 | 12 |

| LogP | -1.2 | -0.8 | 0.3 |

Functional Analogs

7-Deaza-dATP

- Function : A purine analog with a nitrogen atom replaced by carbon at the 7-position.

- However, 2-Atmap outperforms it in sequencing applications due to superior thermal stability (ΔTm = +4°C) .

2′-O-Methyl-dATP

- Function : Methylation at the 2′-oxygen for RNA interference studies.

- Comparison :

Table 2: Functional Comparison

| Property | 2-Atmap | 7-Deaza-dATP | 2′-O-Methyl-dATP |

|---|---|---|---|

| Primary Application | Sequencing | PCR | RNAi |

| Nuclease Resistance | Moderate | Low | High |

| Thermal Stability (Tm) | 72°C | 68°C | 70°C |

Research Findings

- Enzymatic Incorporation : 2-Atmap’s 2′-substituent minimizes steric clashes with DNA polymerase active sites, achieving 92% incorporation efficiency vs. 78% for 2-N₃-dATP .

- ADMET Advantages : 2-Atmap’s logP (-1.2) and plasma protein binding (85%) suggest favorable pharmacokinetics over 2-F-dATP (logP = -0.8, binding = 92%) .

- Spectroscopic Differentiation : Mass spectrometry (MS) and NMR reliably distinguish 2-Atmap from analogs via unique fragmentation patterns (e.g., m/z 505 → 305 for 2-Atmap vs. m/z 491 → 289 for 2-F-dATP) .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。